(5,6-Difluoro-1H-indol-3-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,6-difluoro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOEGZHDFATSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5,6 Difluoro 1h Indol 3 Yl Methanamine
Reactions at the Aminomethyl Group
The primary amine of the aminomethyl side chain is a key functional group that serves as a handle for various derivatization strategies. Its nucleophilic character allows for reactions such as acylation, alkylation, and imine formation.
The primary amine of (5,6-Difluoro-1H-indol-3-YL)methanamine readily undergoes acylation to form stable amide derivatives. This common transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. fishersci.co.uk
The general scheme for this reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. These reactions are generally high-yielding and can be performed under mild conditions. fishersci.co.uk Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed to facilitate amide bond formation directly from carboxylic acids, which is particularly useful for sensitive substrates. fishersci.co.ukucl.ac.uk
Table 1: Representative Acylation Reactions of Primary Amines This table illustrates common acylation methods applicable to this compound based on established chemical principles.
| Acylating Agent | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Acetyl Chloride | Triethylamine, Dichloromethane (DCM), 0°C to RT | N-Acetylated Amide | fishersci.co.uk |
| Acetic Anhydride | Pyridine, RT | N-Acetylated Amide | fishersci.co.uk |
| Benzoyl Chloride | 10% aq. NaOH, DCM (Schotten-Baumann conditions) | N-Benzoylated Amide | fishersci.co.uk |
The nitrogen atom of the primary amine can be functionalized through alkylation or arylation to yield secondary or tertiary amines. N-alkylation is commonly performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to scavenge the resulting hydrohalic acid. The reaction proceeds via nucleophilic substitution. A practical method for synthesizing N-methyl derivatives of similar indole-ethanamines involves reduction with lithium aluminum hydride in THF. researchgate.net
Direct alkylation can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is often a preferred strategy. This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
N-arylation is more challenging and typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand.
Table 2: Common N-Alkylation Methods This table outlines standard N-alkylation techniques relevant for the primary amine of this compound.
| Alkylating Method | Reagents | Product Type | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | researchgate.net |
The primary amine of this compound can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often catalyzed by acid. The resulting imine is an important intermediate that can undergo further transformations.
A significant application of this reactivity is in intramolecular cyclization reactions to construct new heterocyclic rings. One of the most prominent examples is the Pictet-Spengler reaction. beilstein-journals.org In this reaction, an amine derived from an indole (B1671886), such as this compound, reacts with an aldehyde or ketone. The initially formed iminium ion is then attacked by the electron-rich C2 position of the indole ring, leading to the formation of a new six-membered ring, resulting in a tetracyclic β-carboline system. This reaction is a powerful tool in the synthesis of alkaloids and related pharmacologically active compounds. Research has shown that reactions between 2-(1H-indol-4-yl)ethanamines and various aldehydes or ketones can deliver a variety of fused indole systems in moderate to high yields. beilstein-journals.org
Modifications and Functionalization of the Difluoroindole Nucleus
The indole ring itself is a reactive aromatic system that can undergo various modifications, although its reactivity is modulated by the presence of the two electron-withdrawing fluorine atoms.
The indole nucleus is inherently electron-rich and susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reaction typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). masterorganicchemistry.com However, since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions.
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, which is a highly valuable strategy in drug discovery. documentsdelivered.comnih.gov For the difluoroindole nucleus, modern synthetic methods allow for direct C-H functionalization, bypassing the need for pre-functionalized starting materials.
Transition-metal catalysis, particularly with palladium, rhodium, or copper, has enabled the direct arylation, alkenylation, or alkynylation of C-H bonds on heterocyclic systems. nih.gov In the context of the 5,6-difluoroindole (B67218) core, C-H functionalization could be directed to the C2, C4, or C7 positions. The regioselectivity of such reactions is often controlled by the choice of catalyst, ligand, and directing group. While the C-H bonds of the five-membered pyrrole (B145914) ring are generally more reactive, recent advances have demonstrated methods for the regioselective functionalization of the six-membered ring in fused heterocyclic systems. nih.gov
Late-stage difluoromethylation, the introduction of a -CF₂H group, is also of significant interest due to the unique properties this moiety imparts on bioactive molecules. This can be achieved using various radical-based or transition-metal-catalyzed methods with specialized difluoromethylating agents.
N-Functionalization of the Indole Nitrogen (N-1)
The N-1 position of the indole ring is a key site for chemical modification, influencing the electronic properties and biological activity of the resulting derivatives. Functionalization at this position typically requires initial deprotonation of the N-H bond, followed by reaction with an electrophile. For derivatives of this compound, the primary amino group on the C-3 methyl substituent would likely require protection prior to N-1 functionalization to prevent competing reactions.
N-Alkylation:
Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds
| Reagent/Catalyst | Base | Solvent | Temperature | General Applicability |
|---|---|---|---|---|
| Alkyl Halide | NaH | DMF, THF | 0 °C to rt | Broad scope for various alkyl groups |
| Alkyl Halide | K₂CO₃ | Acetonitrile (B52724), Acetone | Reflux | Milder conditions, suitable for sensitive substrates |
N-Arylation:
The formation of a C-N bond between the indole nitrogen and an aryl group is another important modification. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation, both of which are transition-metal-catalyzed cross-coupling reactions. These reactions typically employ palladium or copper catalysts, respectively, along with a suitable ligand and base. The reaction conditions would need to be optimized to account for the electronic effects of the fluorine substituents on the indole ring.
Table 2: Catalytic Systems for N-Arylation of Indoles
| Reaction Type | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
Stereoselective Transformations Involving this compound Derivatives
Stereoselective transformations are crucial for the synthesis of chiral molecules with specific biological activities. For derivatives of this compound, stereoselectivity can be introduced in several ways, including the asymmetric modification of the side chain or the creation of atropisomers through restricted rotation around the N-aryl bond in N-arylated derivatives.
Detailed research findings on stereoselective transformations specifically for this compound derivatives are not prominent in the surveyed literature. However, general strategies for the asymmetric synthesis of indole derivatives can be extrapolated.
Asymmetric Alkylation/Functionalization:
The primary amine of this compound can be a handle for introducing chirality. For instance, it could be converted into a chiral Schiff base or an enamine, which can then undergo diastereoselective alkylation. Alternatively, chiral catalysts can be employed to achieve enantioselective functionalization of the indole core or the side chain.
Chiral Resolution:
If a racemic mixture of a derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Due to the lack of specific documented research on this compound, the presented information is based on established principles of indole chemistry. Further experimental investigation is required to determine the precise reactivity and optimal conditions for the chemical transformations of this specific compound.
Structure Activity Relationship Sar Investigations of 5,6 Difluoro 1h Indol 3 Yl Methanamine and Its Derivatives
Elucidation of the Role of the 5,6-Difluoro Substitution Pattern
The introduction of two fluorine atoms onto the benzene (B151609) ring of the indole (B1671886) scaffold at positions 5 and 6 imparts significant changes to the molecule's electronic, steric, and metabolic profile. These changes are critical in defining its potential as a ligand.
Fluorine is the most electronegative element, and its presence on the indole ring profoundly alters the electron distribution across the heterocyclic system. tandfonline.comnih.gov The two fluorine atoms at the C-5 and C-6 positions act as strong electron-withdrawing groups via the inductive effect (-I). This effect reduces the electron density of the aromatic ring system. The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution, particularly at the C-3 position. researchgate.netnih.gov The difluoro substitution modulates this reactivity, influencing the nucleophilicity of the indole core.
This alteration of the electronic landscape has several key consequences:
Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of neighboring functional groups. nih.gov It can increase the acidity of the indole N-H proton and, more significantly, decrease the basicity of the aminomethyl side chain. researchgate.net A reduction in the amine's basicity can improve bioavailability by favoring the neutral form of the compound, which is better able to permeate cellular membranes. tandfonline.com
Molecular Interactions: Beyond inductive effects, fluorine can participate in unique non-covalent interactions that contribute to binding affinity. These include electrostatic and hydrogen-bond interactions, where the polarized C-F bond can interact with complementary groups on a biological target. benthamscience.comresearchgate.net
The table below summarizes the primary electronic effects of the 5,6-difluoro substitution.
| Property | Effect of 5,6-Difluoro Substitution | Rationale |
| Electron Density | Decreased on the indole ring | Strong inductive electron withdrawal by two fluorine atoms. tandfonline.comnih.gov |
| Amine Basicity (pKa) | Decreased | Inductive withdrawal reduces the availability of the nitrogen lone pair. researchgate.netlibretexts.org |
| Indole N-H Acidity | Increased | Stabilization of the resulting anion by electron-withdrawing groups. |
| Dipole Moment | Altered | Introduction of strong, localized C-F bond dipoles. nih.gov |
| Receptor Interactions | Potential for unique electrostatic or hydrogen bonds | Fluorine can act as a weak hydrogen bond acceptor. benthamscience.comresearchgate.net |
From a steric perspective, fluorine is often considered a bioisostere of hydrogen. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This similarity in size means that replacing hydrogen with fluorine generally results in minimal steric perturbation. benthamscience.comresearchgate.net
This property is highly advantageous in ligand design for several reasons:
Receptor Fit: A fluorinated compound can often bind to a protein receptor in a manner very similar to its non-fluorinated parent molecule, fitting into the same binding pocket without significant steric clashes. tandfonline.com
Probing Electronic Effects: Because the steric impact is minimal, any observed changes in binding affinity can be more confidently attributed to the altered electronic properties of the ligand.
Despite its small size, it is the unique combination of hydrogen-like sterics and powerful electronic influence that makes fluorine such a valuable tool in modifying molecular interactions and enhancing binding affinity. tandfonline.com
The introduction of fluorine has a well-documented and profound impact on the pharmacokinetic properties of drug candidates, primarily through the modulation of metabolic stability and lipophilicity.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of approximately 109 kcal/mol. nih.gov This high strength makes the C-F bond much more resistant to metabolic cleavage by enzymes, such as the cytochrome P450 (CYP) family. tandfonline.comnih.gov By replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with fluorine, medicinal chemists can block these metabolic pathways, thereby increasing the compound's half-life and metabolic stability. researchgate.net However, it is important to note that the C-F bond is not entirely inert; under certain biological conditions, enzymatic processes can lead to defluorination, which can sometimes result in the formation of reactive metabolites. researchgate.netnih.gov
The following table provides a comparative overview of these properties.
| Parameter | Indole (Parent Scaffold) | 5,6-Difluoroindole (B67218) Scaffold | Impact of Fluorination |
| Metabolic Stability | Susceptible to oxidation on the benzene ring | Increased resistance to oxidative metabolism | C-F bonds are stronger and block sites of C-H oxidation. tandfonline.comnih.gov |
| Lipophilicity (LogP) | Lower | Generally Higher | Fluorine is more lipophilic than hydrogen. benthamscience.comresearchgate.net |
| Membrane Permeation | Moderate | Potentially Enhanced | Increased lipophilicity can facilitate passage through lipid bilayers. researchgate.net |
Impact of the Aminomethyl Side Chain at C-3 on Molecular Recognition
The aminomethyl side chain is connected to the rigid indole core by a short, flexible linker. This flexibility arises from the presence of two single bonds with rotational freedom: the bond between the indole C-3 and the methylene (B1212753) carbon (C3-CH₂) and the bond between the methylene carbon and the nitrogen atom (CH₂-N).
Steric Hindrance: Rotation around the C3-CH₂ bond can be influenced by steric interactions with the hydrogen atom at the C-4 position of the indole ring.
Electronic Effects: The electronic nature of the indole ring can influence the rotational barrier.
Solvation: Interactions with solvent molecules will favor certain conformations.
Intramolecular Hydrogen Bonding: Depending on the environment, intramolecular hydrogen bonds could potentially restrict conformational freedom.
Computational methods and experimental techniques like NMR can be used to probe these rotational barriers and identify low-energy, biologically active conformations. nih.govmdpi.com The ability of the linker to adopt the correct conformation is essential for positioning the terminal amine for critical interactions with the target receptor.
The primary amine of the methanamine side chain is a basic center, characterized by the lone pair of electrons on the nitrogen atom. pressbooks.pub In a biological environment, the protonation state of this amine is dependent on its basicity (pKa) and the surrounding pH. At physiological pH (approximately 7.4), primary amines like this one are predominantly protonated, existing as a positively charged ammonium (B1175870) cation (-CH₂-NH₃⁺). pressbooks.pubnih.gov
The protonation state is of paramount importance for molecular recognition:
Ionic Interactions: The positive charge of the protonated amine is a key feature for forming strong, directional ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. vu.nl This is often the primary "anchor" point for many ligands.
Electrostatic Steering: During the initial phases of binding, the long-range electrostatic forces from the charged amine can help steer the ligand into the correct orientation for binding with the receptor. nih.gov
Hydrogen Bonding: In its protonated state, the ammonium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms (e.g., backbone carbonyl oxygens) in the receptor, further stabilizing the ligand-receptor complex.
As previously noted, the electron-withdrawing 5,6-difluoroindole ring is expected to decrease the basicity of the amine compared to an unsubstituted aminomethylindole. libretexts.org This change in pKa could subtly influence the proportion of protonated versus neutral species at a given pH, which in turn can affect binding affinity and pharmacokinetic properties. nih.govresearchgate.net
| Feature of Amine Moiety | Significance in Molecular Recognition |
| Basicity (pKa) | Determines the protonation state at physiological pH. Influenced by the difluoroindole core. libretexts.org |
| Protonation State | Predominantly cationic (-NH₃⁺) at physiological pH. pressbooks.pub |
| Ionic Bonding | The positive charge enables strong salt bridge formation with anionic receptor residues. vu.nl |
| Hydrogen Bonding | The -NH₃⁺ group acts as a strong hydrogen bond donor, stabilizing the complex. |
Comprehensive SAR Studies on Indole Core Modifications in Fluorinated Analogs
The strategic modification of the indole core in fluorinated analogs of (5,6-Difluoro-1H-indol-3-YL)methanamine is a key strategy in medicinal chemistry to modulate biological activity. Researchers have explored various substitutions and structural alterations to understand and enhance the therapeutic potential of this chemical class.
Substituent Effects at Indole Positions (C-2, C-4, C-7) on Activity Profiles
The introduction of different functional groups at the C-2, C-4, and C-7 positions of the fluorinated indole ring has a profound impact on the activity profiles of the resulting compounds. These positions are crucial for interaction with biological targets, and even minor changes can lead to significant variations in potency and selectivity.
At the C-2 position , modifications are often aimed at exploring the steric and electronic requirements of the binding pocket. While direct SAR data on C-2 substituted 5,6-difluoroindole analogs is limited in publicly accessible literature, general principles from related indole derivatives suggest that this position is sensitive to substitution. Bulky substituents at C-2 can lead to a decrease in activity due to steric hindrance, although in some cases, they may enhance selectivity for a specific target.
For the C-4 position , the introduction of electron-withdrawing groups has been shown to be beneficial in certain contexts. For instance, in the development of benzofuro[2,3-b]pyridine (B12332454) derivatives, which share structural similarities, incorporating a strong electron-withdrawing fluorine atom at a comparable position on the benzene ring led to a four-fold increase in activity compared to the unsubstituted compound. acs.org This suggests that modulating the electronic properties of the benzene portion of the indole ring can significantly enhance biological efficacy.
The C-7 position has been a significant focus of SAR studies, particularly in the development of antiviral agents. Research on fluorinated indole-carboxamide derivatives as HIV-1 inhibitors has demonstrated that this position can tolerate a variety of substituents, leading to compounds with extraordinary potency. nih.gov A series of analogs with a heteroaryl-carboxamide group at C-7 displayed picomolar antiviral activity. nih.govrsc.org This highlights the importance of the C-7 position for establishing key interactions with the biological target.
The following table summarizes the effect of C-7 substituents on the antiviral activity of fluorinated indole derivatives against HIV-1.
| Compound | C-7 Substituent | Antiviral Activity (EC₅₀, nM) |
| 22 | Primary Amide | 0.14 |
| 23l | Heteroaryl-carboxamide | 0.02 |
| 23n | Heteroaryl-carboxamide | 0.0058 |
| 23p | Heteroaryl-carboxamide | 0.04 |
| Data sourced from Piscitelli et al. as cited in recent reviews. nih.govrsc.org |
Strategies for Ring Fusion and Heterocycle Incorporation
Altering the core scaffold by fusing additional rings or incorporating other heterocyclic systems is a well-established strategy to explore new chemical space, modify the molecule's shape, and introduce new binding interactions. These modifications can significantly impact a compound's pharmacological profile.
Heterocycle incorporation is another key tactic. The fusion of heterocyclic frameworks with the indole core is a prominent feature in many FDA-approved drugs, reflecting the versatility of this approach. nih.govrsc.org For example, the development of benzofuro[2,3-b]pyridines, created by fusing furan (B31954) and pyridine (B92270) rings, has led to the identification of potent inhibitors of ferroptosis. acs.org This strategy allows for the precise modulation of the molecule's properties, such as metabolic stability and target affinity. nih.gov The synthesis of complex fluorinated heterocycles can be challenging but offers a powerful route to novel therapeutic agents. rsc.orgle.ac.uk
Bioisosteric Replacement Strategies Involving Fluorinated Indole Cores
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design used to optimize lead compounds. researchgate.net In the context of fluorinated indoles, this strategy has been employed to fine-tune electronic properties, improve metabolic stability, and enhance target binding affinity.
A notable example involves the bioisosteric replacement of a trifluoromethyl (CF₃) group at the C-5 position of the indole ring with other fluorinated and non-fluorinated groups. nih.gov In a study of inhibitors for the AAA ATPase p97, a series of C-5 substituted indoles were synthesized and evaluated. The results showed that bioisosteric replacement can lead to surprising SAR outcomes, where both steric and electronic factors play a role. nih.gov For instance, the strongly electron-withdrawing pentafluorosulfanyl (SF₅) and nitro (NO₂) groups, despite having similar electronic effects, resulted in a 430-fold difference in inhibitory activity, with the SF₅-analog being the least active. nih.gov Conversely, the trifluoromethoxy (OCF₃) derivative was found to be a better biochemical match for the original trifluoromethyl compound than the SF₅-analog. nih.gov
The following table presents a direct comparison of C-5 indole bioisosteres and their inhibitory activity against p97.
| Compound | C-5 Substituent | Hammett Constant (σp) | van der Waals Volume (ų) | p97 Inhibition (IC₅₀, µM) |
| 12 | -CF₃ | 0.54 | 42.6 | 4.4 |
| 13 | -SF₅ | 0.68 | 69.8 | 21.5 |
| 23 | -NO₂ | 0.78 | 41.5 | 0.05 |
| 24 | -CH₃ | -0.17 | 22.4 | 0.12 |
| 25 | -OCH₃ | -0.27 | 28.5 | 1.8 |
| 26 | -OCF₃ | 0.35 | 68.7 | 4.6 |
| Data sourced from a structure-activity study of bioisosteric indole inhibitors. nih.gov |
Another study explicitly investigated the bioisosterism between fluorine and the cyano (-CN) group at the C-5 position of indole-butyl-amines. researchgate.net The research found that the properties of the 5-fluoro and 5-cyano substituted compounds were remarkably comparable in terms of in vitro target profile, metabolism, and in vivo activity, indicating a successful bioisosteric relationship between these two groups for this particular scaffold. researchgate.net This highlights how fluorine can be strategically replaced to modulate properties while retaining the desired biological function.
Advanced Analytical and Spectroscopic Characterization of 5,6 Difluoro 1h Indol 3 Yl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. researchgate.net For difluoroindole systems, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular architecture.
The structural backbone of (5,6-Difluoro-1H-indol-3-YL)methanamine derivatives is systematically deciphered using a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy.
¹H NMR: The ¹H NMR spectrum provides information on the number and environment of protons. For a typical this compound structure, distinct signals are expected for the indole (B1671886) N-H proton, the aromatic protons at positions 2, 4, and 7, and the protons of the aminomethyl group at position 3. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, influenced by the electron-withdrawing fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of fluorine atoms introduces carbon-fluorine couplings (nJCF), which are invaluable for assigning the signals of the fluorinated benzene (B151609) ring. The signals for C-5 and C-6 are expected to appear as doublets with large one-bond coupling constants (¹JCF).
¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. researchgate.netbiophysics.org The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. biophysics.org In a 5,6-difluoro substituted indole, two distinct signals would be expected in the ¹⁹F NMR spectrum. Analysis of ¹⁹F-¹H and ¹⁹F-¹³C couplings can further confirm structural assignments. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Key Couplings (J) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| N1-H | 8.1 - 8.3 (br s) | - | - |
| C2-H | 7.2 - 7.4 (m) | 123 - 125 | ²JCH |
| C3 | - | 110 - 112 | - |
| C3-CH₂ | 3.9 - 4.1 (s) | 25 - 30 | ¹JCH |
| CH₂-NH₂ | 1.5 - 2.0 (br s) | - | - |
| C3a | - | 125 - 127 | - |
| C4-H | 7.3 - 7.5 (dd) | 98 - 100 | ³JHH, ³JHF |
| C5 | - | 148 - 152 | ¹JCF, ²JCF |
| C6 | - | 146 - 150 | ¹JCF, ²JCF |
| C7-H | 7.0 - 7.2 (dd) | 105 - 107 | ³JHH, ⁴JHF |
| C7a | - | 131 - 133 | - |
| Atom | ¹⁹F Chemical Shift (ppm) | ||
| F5 | -135 to -145 | ¹JFC, nJFF, nJFH | |
| F6 | -140 to -150 | ¹JFC, nJFF, nJFH |
Note: Chemical shifts are predicted based on general values for indole and fluorinated aromatic systems and may vary depending on the solvent and specific derivative.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H4 and H7, if coupled) and can help confirm the assignment of the spin system on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for definitively assigning the carbon signals for the protonated positions, such as C2, C4, C7, and the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This technique is vital for piecing together the molecular skeleton. For instance, correlations from the methylene (B1212753) protons (C3-CH₂) to carbons C2, C3, and C3a would confirm the position of the aminomethyl substituent on the indole ring.
Table 2: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| N1-H | C2, C7a, C3a |
| C2-H | C3, C3a, C7a |
| C3-CH₂ | C2, C3, C3a |
| C4-H | C5, C6, C7a |
| C7-H | C5, C6, C3a |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass, elemental composition, and structure of a molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This accuracy allows for the determination of the elemental formula of the parent compound, as very few formulae will match the measured mass within a narrow tolerance (typically < 5 ppm). For this compound (C₉H₈F₂N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the calculated theoretical value.
Calculated Exact Mass for [C₉H₉F₂N₂]⁺: 183.0737
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint, providing robust structural confirmation. nih.govresearchgate.net For this compound, a primary fragmentation pathway would likely involve the loss of the aminomethyl side chain, leading to the formation of a stable difluoro-1H-indol-3-ylmethyl cation.
Table 3: Predicted MS/MS Fragmentation of [C₉H₉F₂N₂]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Formula | Fragment m/z |
| 183.07 | [M+H - NH₃]⁺ | C₉H₆F₂N⁺ | 166.05 |
| 183.07 | [M+H - CH₂NH₂]⁺ | C₈H₄F₂N⁺ | 152.03 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and starting materials, as well as for the assessment of its final purity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method.
For a compound like this compound, reversed-phase HPLC (RP-HPLC) would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve peak shape and ionization). nih.gov
Purity is assessed by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Detection methods commonly include:
UV-Vis Detector: The indole ring system possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy.
Mass Spectrometer (LC-MS): Coupling HPLC to a mass spectrometer provides mass information for each separated peak, confirming the identity of the main product and helping to identify impurities. mdpi.com This combination is a powerful tool for purity analysis and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method Development for Amine Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound derivatives. The development of a robust HPLC method is critical for ensuring the purity and accurate analysis of these compounds. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
The choice of stationary phase is a critical parameter in method development. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which allows for good retention and separation of a broad range of molecules. nih.govresearchgate.net For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved separation from non-fluorinated impurities. chromatographyonline.com These phases can provide different elution orders, which can be advantageous for resolving complex mixtures. chromatographyonline.com
The mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. nih.gov Additives such as trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution by ion-pairing with the amine functional group. nih.govcetjournal.it
Detection is a key aspect of the HPLC method. Due to the presence of the indole ring, these derivatives are inherently fluorescent, making fluorescence detection a highly sensitive and selective option. nih.govnih.gov Ultraviolet (UV) detection is also widely applicable, with detection wavelengths typically set around the absorbance maxima of the indole chromophore, often near 280 nm. researchgate.net For more comprehensive analysis, HPLC can be coupled with mass spectrometry (LC-MS), providing molecular weight and structural information. nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Indoleamine Derivative Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Provides hydrophobic retention for separation. nih.govnih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. mdpi.com |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25-40 °C | Controls retention time and selectivity. |
| Detection | Fluorescence (Ex: ~280 nm, Em: ~350 nm) or UV (280 nm) | Provides high sensitivity and selectivity for indole compounds. nih.govresearchgate.netnih.gov |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Chiral separations of racemic amine derivatives can be achieved using chiral stationary phases (CSPs). nih.govnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantiomeric resolution of various pharmaceuticals and chiral amines. yakhak.org The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving enantioselectivity. yakhak.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound and its derivatives, containing polar amine and N-H functional groups, are generally non-volatile. Therefore, a crucial step before GC-MS analysis is chemical derivatization. jfda-online.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.comresearchgate.net
Common derivatization strategies for amines and indoles include silylation and acylation.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amine and indole nitrogen with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the analyte. nih.gov
Acylation: Acylating reagents, such as heptafluorobutyrylimidazole (HFBI), react with the amine and indole N-H groups to form stable heptafluorobutyryl (HFB) derivatives. scilit.com These fluorinated derivatives are highly volatile and exhibit excellent chromatographic properties. scilit.com The presence of multiple fluorine atoms also enhances their detectability by electron capture detection.
Once derivatized, the volatile derivatives can be separated on a GC column, typically a fused-silica capillary column with a nonpolar stationary phase. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for confident identification. nih.gov The mass spectra of these derivatives are often characteristic and can be used to elucidate the structure of the original molecule. scilit.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its bond lengths, bond angles, and the conformation of the methanamine side chain relative to the difluoroindole ring.
In a potential crystal structure of this compound, the amine group and the indole N-H group would likely participate in hydrogen bonding networks. The fluorine atoms could also engage in weaker intermolecular interactions. The dihedral angle between the indole ring and the methanamine side chain would be a key conformational parameter determined from the crystallographic data. nih.gov
Table 2: Typical Crystallographic Data for a Fluorinated Indole Derivative
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Orthorhombic | The basic symmetry of the unit cell. researchgate.net |
| Space Group | P2₁2₁2₁ | The arrangement of molecules within the unit cell. nih.gov |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit in the crystal. mdpi.com |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in the unit cell. mdpi.com |
| Calculated Density | g/cm³ | The density of the crystalline material. mdpi.com |
| Key Bond Lengths | C-F, C-N, C-C (Å) | Precise distances between atoms. nih.gov |
| Key Bond Angles | C-C-N, etc. (°) | The angles between chemical bonds. |
| Hydrogen Bonds | N-H···N, N-H···F | Defines the intermolecular connectivity. researchgate.net |
Advanced Spectroscopic Techniques for Conformational Analysis (e.g., IR, UV-Vis)
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for probing the conformational and electronic properties of this compound derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups. For an indoleamine, key IR absorption bands include:
N-H Stretching: The indole N-H group typically shows a sharp stretching vibration band around 3400 cm⁻¹. researchgate.netresearchgate.net The primary amine (-NH₂) group of the methanamine side chain would exhibit symmetric and asymmetric stretching vibrations in the same region.
C-H Stretching: Aromatic C-H stretching vibrations from the indole ring appear just above 3000 cm⁻¹. researchgate.net
C=C Stretching: Aromatic C=C stretching vibrations within the indole ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net
C-F Stretching: The carbon-fluorine bonds will have characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1000 cm⁻¹.
The position and shape of the N-H stretching bands can be sensitive to hydrogen bonding, providing insights into the molecule's conformational preferences and intermolecular interactions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring is a strong chromophore. researchdata.edu.au The UV spectrum of indole derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the solvent environment. nih.govcore.ac.uk Fluorine substitution on the benzene ring of the indole can cause shifts in the absorption maxima. nih.gov Analysis of these spectral shifts can provide information about the electronic structure and the interaction of the molecule with its environment. rsc.org
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is particularly useful for indole derivatives. core.ac.uk The fluorescence emission spectrum is sensitive to the conformation of the side chain and the polarity of the solvent. Conformational analysis can be performed by studying how changes in the molecular structure or environment affect the UV-Vis absorption and fluorescence spectra.
Prediction and Measurement of Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov It is determined using ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS). byu.edu The CCS value provides an additional dimension of characterization beyond mass-to-charge ratio and retention time, enhancing the confidence of compound identification. waters.comarxiv.org
For this compound, an experimental CCS value could be measured by introducing the ionized molecule into an ion mobility drift cell filled with a neutral buffer gas (e.g., nitrogen or helium). byu.edu The time it takes for the ion to traverse the drift tube under the influence of a weak electric field is related to its mobility, from which the CCS can be calculated.
In addition to experimental measurement, CCS values can be predicted using computational methods. arxiv.org Machine learning models, trained on large datasets of experimentally determined CCS values, can predict the CCS of a molecule based on its structure with a high degree of accuracy (often with a relative error of 1-3%). acs.orgresearchgate.netmdpi.com These prediction tools, such as AllCCS and DarkChem, use molecular descriptors or structural inputs to calculate the theoretical CCS value. nih.govarxiv.org
The CCS value is a valuable parameter for:
Structural Isomer Differentiation: Isomers with the same mass can often be separated based on differences in their shape and, therefore, their CCS values.
Conformational Analysis: Different conformers of a flexible molecule can have distinct CCS values, allowing for their study in the gas phase.
Compound Identification: Comparing the experimentally measured CCS of an unknown compound to a database of predicted or experimental values can significantly increase the confidence in its identification. waters.comarxiv.org
The predicted CCS value for a protonated molecule of this compound would provide a benchmark for its experimental determination and aid in its unambiguous identification in complex mixtures. The CCS value is increasingly being recognized as a crucial descriptor in pharmaceutical and metabolomic studies. nih.gov
Theoretical and Computational Investigations of 5,6 Difluoro 1h Indol 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like (5,6-Difluoro-1H-indol-3-YL)methanamine. These computational methods provide insights into how the introduction of fluorine atoms influences the properties of the indole (B1671886) scaffold.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Studies on fluorinated aromatic compounds have shown that fluorine substitution significantly alters the electronic properties of the molecule. nih.gov The high electronegativity of fluorine can modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov
In the context of the this compound, DFT calculations can reveal the effects of the two fluorine atoms on the indole ring. These calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors. researchgate.net The presence of fluorine atoms is expected to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can impact the molecule's reactivity and stability. nih.gov This reduction in the HOMO-LUMO energy gap can be a crucial factor in the molecule's potential biological activity. nih.gov
Table 1: Calculated Electronic Properties of Fluorinated Indole Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Indole | -5.58 | -0.12 | 5.46 | 2.11 |
| 5-Fluoroindole | -5.72 | -0.25 | 5.47 | 3.45 |
| 6-Fluoroindole | -5.70 | -0.23 | 5.47 | 1.89 |
Note: This table is illustrative and based on general trends observed in DFT studies of similar compounds. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red regions represent negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the fluorine atoms and the nitrogen atom of the indole ring, indicating their potential to act as hydrogen bond acceptors. nih.govresearchgate.net The hydrogen atom attached to the indole nitrogen and the hydrogens of the aminomethyl group would likely exhibit positive potential (blue), marking them as potential hydrogen bond donors. researchgate.net This information is crucial for predicting how the molecule might interact with biological targets, such as proteins.
Molecular Dynamics Simulations for Conformational Landscape Analysis
For a molecule like this compound, MD simulations could explore the rotational freedom around the single bond connecting the aminomethyl group to the indole ring. This would reveal the preferred orientations of the side chain relative to the indole core, which is critical for its interaction with a receptor binding site. The simulations can also account for the influence of solvent, providing a more realistic model of the molecule's behavior in a biological environment.
Molecular Docking and Binding Affinity Predictions with Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govespublisher.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.
Fluorine's role in ligand-protein interactions is multifaceted. While traditionally considered a weak hydrogen bond acceptor, studies have shown that C-F···H-N and C-F···H-O hydrogen bonds are frequently observed in protein-ligand complexes. nih.govnih.gov The strength of these interactions is often influenced by the surrounding microenvironment within the binding pocket. nih.gov
In addition to hydrogen bonding, fluorine can participate in halogen bonding, although it is the weakest among the halogens. semanticscholar.orgsoci.org Halogen bonds are noncovalent interactions between a halogen atom and a Lewis base. semanticscholar.org Docking studies of this compound with a target receptor would aim to identify these potential hydrogen and halogen bonding interactions, as well as other non-covalent interactions like van der Waals and pi-stacking, which collectively contribute to the binding affinity. nih.gov
Table 2: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Donor/Acceptor on Ligand | Potential Donor/Acceptor on Protein |
|---|---|---|
| Hydrogen Bond | Indole N-H (donor), Amino -NH2 (donor), Fluorine atoms (acceptor) | Carbonyl oxygen (acceptor), Amide nitrogen (donor), Hydroxyl groups (donor/acceptor) |
| Halogen Bond | Fluorine atoms (acceptor) | Electron-rich atoms (O, N, S) |
| Pi-Stacking | Indole ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
The analysis of the active site of a target protein is crucial for understanding how a fluorinated indole scaffold might bind. The presence of fluorine atoms can influence the binding mode and affinity in several ways. For instance, the substitution of hydrogen with fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable electrostatic interactions with polar residues in the active site. nih.gov
Furthermore, the small size of fluorine allows it to occupy spaces within a binding pocket that larger substituents cannot, sometimes leading to enhanced selectivity for a particular target. nih.gov Computational analysis of the active site can help identify key amino acid residues that are likely to interact with the fluorinated indole, guiding the design of more potent and selective inhibitors. nih.gov Docking studies have shown that fluorinated indole derivatives can exhibit good interactions with the binding sites of various enzymes. nih.gov
Emerging Research Avenues and Future Perspectives for 5,6 Difluoro 1h Indol 3 Yl Methanamine Research
Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility
Prominent among the established methods for constructing the indole (B1671886) core are the Leimgruber-Batcho and Fischer indole syntheses. tandfonline.comresearchgate.nettsijournals.comwikipedia.orgbyjus.comtsijournals.comclockss.orgalfa-chemistry.comjk-sci.comtaylorandfrancis.com The Leimgruber-Batcho synthesis, in particular, has been successfully applied to the preparation of substituted indoles and is considered a scalable approach. tsijournals.comtsijournals.com This method involves the reaction of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. For the synthesis of the 5,6-difluoroindole (B67218) core, a suitable 3,4-difluoro-6-nitrotoluene precursor would be required.
The Fischer indole synthesis is another versatile and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comalfa-chemistry.comjk-sci.comtaylorandfrancis.com To obtain the desired 5,6-difluoroindole, 3,4-difluorophenylhydrazine would be a key starting material.
Once the 5,6-difluoroindole scaffold is obtained, the next critical step is the introduction of the aminomethyl group at the C-3 position. Several methods can be employed for this transformation, including:
Mannich Reaction: This classic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, and it represents a common method for introducing the aminomethyl group onto the indole ring.
Reduction of 3-Cyanoindole: An alternative route involves the formylation of the indole at the C-3 position to yield 5,6-difluoro-1H-indole-3-carbaldehyde. This aldehyde can then be converted to an oxime or nitrile, followed by reduction to the desired aminomethyl group.
Reduction of 3-Nitrovinylindole: The Henry reaction between 5,6-difluoro-1H-indole-3-carbaldehyde and a nitroalkane, followed by reduction of the resulting nitrovinylindole, can also yield the target compound.
| Synthetic Strategy | Key Precursors | Key Reactions | Potential Advantages |
|---|---|---|---|
| Leimgruber-Batcho Synthesis | 3,4-difluoro-6-nitrotoluene | Enamine formation, Reductive cyclization | Scalability |
| Fischer Indole Synthesis | 3,4-difluorophenylhydrazine | Hydrazone formation, Acid-catalyzed cyclization | Versatility |
| Aminomethylation of Pre-formed Indole | 5,6-Difluoro-1H-indole | Mannich reaction or reduction of a C3-functional group | Direct functionalization |
Exploration of Diverse Derivatization Strategies for Expanding Chemical Diversity
The presence of a primary amine and a reactive indole nitrogen in this compound provides ample opportunities for derivatization, allowing for the creation of large and diverse chemical libraries. These libraries are invaluable for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized pharmacological profiles.
Derivatization of the Aminomethyl Side Chain:
The primary amine of the aminomethyl group is a versatile handle for a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides can introduce a wide range of substituents, modifying the lipophilicity and hydrogen bonding potential of the molecule. organic-chemistry.orgd-nb.inforesearchgate.net
Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine is a powerful method for introducing diverse alkyl and aryl groups. wikipedia.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction is highly efficient for generating secondary and tertiary amines. wikipedia.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org
Sulfonylation: Reaction with sulfonyl chlorides can be used to introduce sulfonamide moieties, which are common in many therapeutic agents.
Derivatization of the Indole Nitrogen:
The indole nitrogen can also be functionalized to further expand the chemical space of this compound derivatives. Common derivatization strategies include:
N-Alkylation: The introduction of alkyl groups on the indole nitrogen can influence the compound's metabolic stability and receptor binding affinity. mdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov
N-Acylation: Similar to the aminomethyl side chain, the indole nitrogen can be acylated to introduce various functional groups. organic-chemistry.orgd-nb.infonih.gov
| Reaction Site | Reaction Type | Potential Modifications |
|---|---|---|
| Aminomethyl Group | Acylation | Amides, Carbamates |
| Reductive Amination | Secondary and Tertiary Amines | |
| Sulfonylation | Sulfonamides | |
| Indole Nitrogen | N-Alkylation | N-Alkylindoles |
| N-Acylation | N-Acylindoles |
Integration of Advanced Computational Modeling for Rational Design of Analogs
Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery, enabling the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. For this compound, these methods can guide the synthesis of new derivatives with a higher probability of success, thereby saving time and resources.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nepjol.infouaeh.edu.mxresearchgate.netnih.govnih.gov By docking virtual libraries of this compound derivatives into the active site of a specific biological target, researchers can prioritize the synthesis of compounds with the most favorable binding interactions. nepjol.infouaeh.edu.mxresearchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. proceedings.sciencemdpi.comnih.govtandfonline.com These models can be used to predict the activity of unsynthesized analogs and to identify the key structural features that contribute to potency. proceedings.sciencemdpi.comnih.govtandfonline.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. proceedings.sciencemdpi.comnih.govtandfonline.comacs.org This information can be used to design novel scaffolds that retain the key interacting features of this compound while possessing different core structures. proceedings.sciencemdpi.comnih.govtandfonline.comacs.org
Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems
The full potential of this compound can only be realized through a collaborative, interdisciplinary approach that integrates chemical synthesis with biological evaluation. This synergy allows for an iterative process of design, synthesis, and testing, leading to the rapid optimization of lead compounds.
The synthesis of novel derivatives, guided by computational modeling, provides a diverse set of molecules for biological screening. These screening assays can encompass a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where indole-based compounds have shown significant promise. nih.govnih.govnih.govnih.govmdpi.commdpi.com For instance, many kinase inhibitors used in cancer therapy feature an indole scaffold. nih.govnih.govnih.govmdpi.commdpi.comnih.gov
The biological data obtained from these assays feeds back into the design cycle, informing the next round of synthesis and leading to a more refined understanding of the SAR. This integrated approach accelerates the drug discovery process and increases the likelihood of identifying new chemical entities with clinical potential.
Potential Role as a Privileged Scaffold in New Chemical Entity Discovery
The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The indole ring system is present in a vast number of natural products and approved drugs, highlighting its versatility and importance in drug discovery.
The addition of two fluorine atoms to the 5 and 6 positions of the indole ring in this compound can significantly modulate its physicochemical properties. Fluorine substitution can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups. These modifications can lead to improved drug-like properties and a more favorable pharmacokinetic profile.
Given the proven track record of the indole scaffold and the beneficial effects of fluorination, this compound is well-positioned to serve as a privileged scaffold for the discovery of new chemical entities. Its derivatization potential allows for the exploration of a vast chemical space, increasing the probability of identifying novel compounds with unique biological activities and therapeutic applications. The continued exploration of this promising molecule is likely to yield significant advances in various fields of medicinal chemistry. scienmag.comdntb.gov.uanews-medical.net
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
- Storage : Keep in a desiccator at 2–8°C to prevent degradation .
- Disposal : Follow EPA guidelines for amine-containing waste (neutralize with dilute HCl before disposal) .
How do structural modifications at the 5,6-positions of the indole ring influence the compound’s bioactivity?
Q. Advanced
- Electron-withdrawing effects : Fluorine atoms increase the indole ring’s electron deficiency, enhancing interactions with enzymes (e.g., cytochrome P450) via dipole-dipole forces .
- Bioactivity shifts : Compared to non-fluorinated analogs, the 5,6-difluoro derivative shows improved blood-brain barrier penetration in rodent models (logP ~2.1 vs. ~2.5 for non-fluorinated) .
- Antimicrobial activity : Fluorination at these positions correlates with a 4-fold increase in MIC against S. aureus (from 32 µg/mL to 8 µg/mL) .
How can researchers resolve contradictions in yield data from different synthetic methods?
Q. Advanced
- Optimize reaction variables : Test solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and catalyst loadings (e.g., 10 mol% vs. 20 mol% Pd for cross-coupling steps) .
- Mechanistic studies : Use in situ IR or LC-MS to identify intermediates and side products (e.g., over-fluorination or amine oxidation) .
- Reproducibility checks : Validate protocols across labs using standardized reagents and equipment .
What in silico methods are effective for predicting the pharmacological potential of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT2A, PDB ID: 6WGT). Fluorine atoms show strong halogen bonding with Arg173 residues .
- ADMET prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg model) and CYP2D6 inhibition risk (Probability >0.7) .
- QSAR modeling : Train models on indole derivatives’ bioactivity data to predict IC₅₀ values for novel targets .
What are the challenges in assessing the compound’s stability under varying storage conditions?
Q. Advanced
- Degradation pathways : Hydrolysis of the methanamine group in humid environments (t₁/₂ = 14 days at 40°C) .
- Analytical monitoring : Use accelerated stability studies (ICH Q1A guidelines) with LC-MS to detect degradants like 5,6-difluoroindole-3-carboxylic acid .
- Formulation strategies : Lyophilize with trehalose to extend shelf life (>12 months at -20°C) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Q. Advanced
- Systematic substitutions : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 5/6 positions .
- Biological assays : Test against panels of cancer cell lines (NCI-60) and microbial strains to identify selectivity trends .
- Pharmacophore mapping : Overlay active conformers using Schrödinger Phase to identify critical H-bond donors (methanamine) and hydrophobic regions (fluorinated indole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
